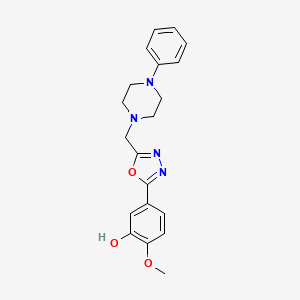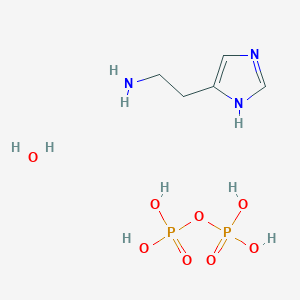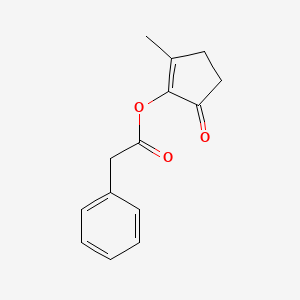
2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fenilacetato de 2-metil-5-oxociclopenta-1-en-1-ilo es un compuesto orgánico con la fórmula molecular C14H14O3. Es conocido por su estructura única, que incluye un anillo de ciclopentenona fusionado con un grupo fenilacetato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de fenilacetato de 2-metil-5-oxociclopenta-1-en-1-ilo típicamente implica la reacción de butirato de 2-metil-5-oxociclopenta-1-en-1-ilo con ácido fenilacético en condiciones de esterificación. La reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido p-toluensulfónico. La mezcla de reacción se calienta a reflujo y el producto se purifica por destilación o recristalización .
Métodos de Producción Industrial
En un entorno industrial, la producción de fenilacetato de 2-metil-5-oxociclopenta-1-en-1-ilo se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto. El uso de sistemas automatizados también reduce el riesgo de error humano y aumenta la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
El fenilacetato de 2-metil-5-oxociclopenta-1-en-1-ilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo fenilacetato puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como iones hidróxido (OH-) o aminas en condiciones básicas.
Productos Principales
Oxidación: Produce ácidos carboxílicos o cetonas.
Reducción: Produce alcoholes.
Sustitución: Da como resultado la formación de fenilacetatos sustituidos.
Aplicaciones Científicas De Investigación
El fenilacetato de 2-metil-5-oxociclopenta-1-en-1-ilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con las enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en la producción de fragancias y agentes aromatizantes debido a sus propiedades aromáticas.
Mecanismo De Acción
El mecanismo de acción del fenilacetato de 2-metil-5-oxociclopenta-1-en-1-ilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de ciclopentenona del compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la modulación de su actividad. Esta interacción puede afectar varias vías bioquímicas, lo que da como resultado los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- Butirato de 2-metil-5-oxociclopenta-1-en-1-ilo
- 2-Metil-5-oxo-1-ciclopenta-1-en-1-il butanoato
- Ácido butanoico, éster 2-metil-5-oxo-1-ciclopenta-1-en-1-ílico
Unicidad
El fenilacetato de 2-metil-5-oxociclopenta-1-en-1-ilo es único debido a su grupo fenilacetato, que imparte propiedades aromáticas y reactividad distintas en comparación con compuestos similares.
Propiedades
Número CAS |
94231-44-4 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
(2-methyl-5-oxocyclopenten-1-yl) 2-phenylacetate |
InChI |
InChI=1S/C14H14O3/c1-10-7-8-12(15)14(10)17-13(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Clave InChI |
NDZKPFBZWOSZAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1)OC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


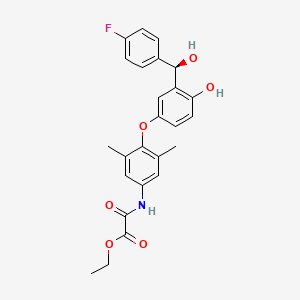

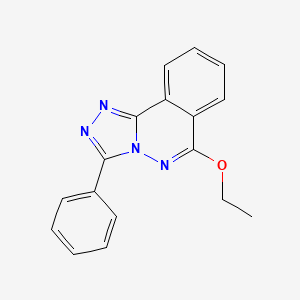
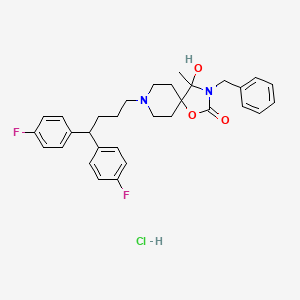
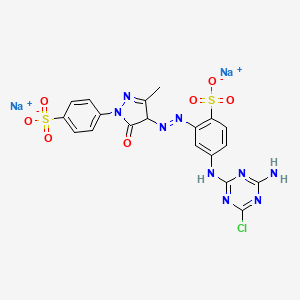
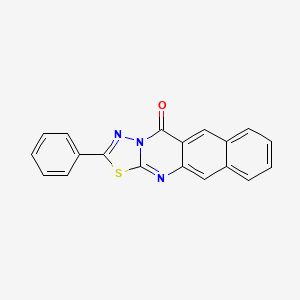
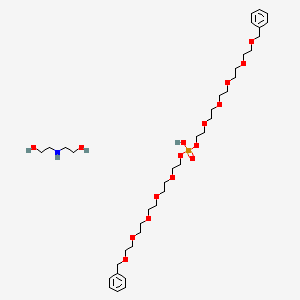
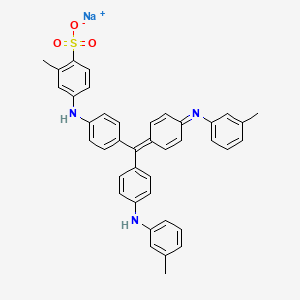


![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
